molecular formula C25H22Cl2FN5O8S2 B14015192 4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride CAS No. 25372-79-6

4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride

Cat. No.: B14015192
CAS No.: 25372-79-6
M. Wt: 674.5 g/mol
InChI Key: VOKCHWLDCNDMEY-UHFFFAOYSA-N
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Description

4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, dichlorophenyl, pyrimidine, methoxy, carbamoyl, and sulfonyl fluoride. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the dichlorophenyl group. Subsequent steps involve the addition of the methoxy group, the formation of the carbamoyl linkage, and finally, the incorporation of the benzenesulfonyl fluoride moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while nucleophilic substitution can produce a variety of substituted benzenesulfonyl compounds .

Scientific Research Applications

4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

25372-79-6

Molecular Formula

C25H22Cl2FN5O8S2

Molecular Weight

674.5 g/mol

IUPAC Name

4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride;sulfuric acid

InChI

InChI=1S/C25H20Cl2FN5O4S.H2O4S/c26-19-9-6-16(11-20(19)27)22-21(32-25(30)33-23(22)29)13-37-17-3-1-2-14(10-17)12-31-24(34)15-4-7-18(8-5-15)38(28,35)36;1-5(2,3)4/h1-11H,12-13H2,(H,31,34)(H4,29,30,32,33);(H2,1,2,3,4)

InChI Key

VOKCHWLDCNDMEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)F.OS(=O)(=O)O

Origin of Product

United States

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